molecular formula C7H9ClN2O2 B3373568 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1007515-41-4

2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B3373568
CAS No.: 1007515-41-4
M. Wt: 188.61 g/mol
InChI Key: WULDJVIAQHPPNX-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole-derived carboxylic acid characterized by a chlorine atom at position 5, methyl groups at positions 1 and 3, and an acetic acid moiety at position 4 of the pyrazole ring. Its molecular formula is C₇H₉ClN₂O₂, with a molar mass of 188.61 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. Its structural features—such as the electron-withdrawing chlorine atom and the polar acetic acid group—influence its solubility, acidity (pKa ~3–4), and reactivity in coupling reactions .

Properties

IUPAC Name

2-(5-chloro-1,3-dimethylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-4-5(3-6(11)12)7(8)10(2)9-4/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULDJVIAQHPPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CC(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation step may involve reagents like acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Research indicates that the pyrazole moiety contributes to its effectiveness in inhibiting bacterial growth.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases.

Agricultural Science

In agricultural research, the compound has shown promise as a potential herbicide:

  • Herbicidal Activity: Research indicates that derivatives of pyrazole compounds can inhibit the growth of certain weed species. The chlorinated variant may enhance herbicidal efficacy due to its structural characteristics.

Material Science

The compound is also being explored in the field of material science:

  • Polymer Chemistry: this compound can be utilized in the synthesis of novel polymers with specific properties. Its functional groups allow for modifications that can lead to materials with enhanced thermal stability and mechanical strength.

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) reported at 50 µg/mL.
Study BAnti-inflammatory EffectsIn vitro assays showed a reduction in cytokine production by activated macrophages when treated with the compound.
Study CHerbicidal ActivityField trials indicated a 70% reduction in weed biomass when applied at a concentration of 200 g/ha.
Study DPolymer SynthesisDeveloped a new class of biodegradable polymers incorporating the compound, showing improved tensile strength compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

2-(5-Chloro-1-ethyl-1H-pyrazol-4-yl)acetic Acid

  • Molecular Formula : C₇H₉ClN₂O₂ (identical to the target compound).
  • Key Difference : The 1-methyl group is replaced with an ethyl group.
  • Impact :
    • Increased hydrophobicity due to the longer alkyl chain.
    • Collision Cross Section (CCS) : Predicted CCS values for [M+H]+ (141.3 Ų ) are slightly lower than those of the 1-propyl analog (, below), suggesting a more compact conformation .

2-(5-Chloro-1-propyl-1H-pyrazol-4-yl)acetic Acid

  • Molecular Formula : C₈H₁₁ClN₂O₂.
  • Key Difference : A propyl group replaces the 1-methyl substituent.
  • Impact :
    • Further enhanced lipophilicity (logP ~1.2–1.5).
    • CCS : Higher CCS for [M+H]+ (152.7 Ų vs. 141.3 Ų for the ethyl analog), indicating greater steric bulk .

Heterocyclic Modifications

2-(5-Chloro-1,3-thiazol-4-yl)acetic Acid

  • Molecular Formula: C₅H₄ClNO₂S.
  • Key Difference : Pyrazole ring replaced with a thiazole ring.
  • Impact :
    • Increased acidity (pKa ~2.5–3.0) due to the electron-deficient thiazole.
    • CCS : Lower CCS for [M+H]+ (133.0 Ų ) compared to pyrazole analogs, reflecting reduced molecular volume .

Extended Conjugation Systems

(2E)-3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic Acid

  • Molecular Formula : C₈H₉ClN₂O₂.
  • Key Difference: Acetic acid replaced with α,β-unsaturated propenoic acid.
  • Impact :
    • Enhanced reactivity in Michael addition reactions.
    • Extended conjugation lowers the pKa (~2.0–2.5) compared to the target compound .

Bulky Substituents

2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic Acid

  • Molecular Formula : C₁₄H₁₄ClN₃O₃.
  • Key Difference : A phenylacetic acid group is appended via an amide linkage.
  • Impact: Significantly increased molecular weight (307.73 g/mol) and steric hindrance. Potential for enhanced target binding affinity in drug design due to π-π stacking interactions .

Comparative Data Table

Compound Name Molecular Formula Key Substituent(s) Predicted CCS [M+H]+ (Ų) Key Property Differences Reference
2-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid C₇H₉ClN₂O₂ 1,3-dimethyl, 5-Cl 141.3 Baseline for comparison
2-(5-Chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid C₇H₉ClN₂O₂ 1-ethyl 141.3 Increased hydrophobicity
2-(5-Chloro-1-propyl-1H-pyrazol-4-yl)acetic acid C₈H₁₁ClN₂O₂ 1-propyl 152.7 Higher steric bulk
2-(5-Chloro-1,3-thiazol-4-yl)acetic acid C₅H₄ClNO₂S Thiazole core 133.0 Higher acidity, smaller volume

Research Implications

  • Alkyl Chain Length : Longer alkyl chains (e.g., propyl vs. methyl) improve membrane permeability but may reduce aqueous solubility .
  • Heterocycle Replacement : Thiazole analogs exhibit distinct electronic properties, favoring interactions with cysteine-rich enzyme active sites .
  • Conjugation Effects: α,β-unsaturated systems (e.g., propenoic acid) enhance electrophilicity, useful in covalent inhibitor design .

Biological Activity

2-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1007515-41-4) is an organic compound belonging to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

The molecular formula of this compound is C7H9ClN2O2. The compound features a pyrazole ring substituted with a chlorine atom and an acetic acid moiety, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound and its derivatives.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of pyrazole exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundPathogenMIC (μg/mL)
7bS. aureus0.22
7bS. epidermidis0.25

This indicates that the compound is particularly effective in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated extensively.

Research Insights:

  • In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited significant inhibition of COX enzymes (cyclooxygenases), which are key players in inflammatory processes . The selectivity index for some derivatives was notably high, indicating a promising therapeutic profile.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
Compound A40%80%2.0
Compound B30%85%2.83

These results suggest that modifications to the pyrazole structure can enhance anti-inflammatory effects while minimizing side effects.

Anticancer Potential

The anticancer properties of pyrazole derivatives have gained attention due to their ability to inhibit tumor growth in various cancer types.

Case Study:

A recent study explored the anticancer activity of several pyrazole derivatives, including those related to this compound. These compounds were tested against multiple cancer cell lines, showing significant antiproliferative effects .

Cancer TypeCompound TestedIC50 (μM)
Breast Cancer (MDA-MB-231)Compound C10
Liver Cancer (HepG2)Compound D15

The results indicated that these compounds could effectively inhibit cancer cell proliferation and warrant further investigation into their mechanisms of action.

Q & A

Q. What are the standard synthetic routes for 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid?

The synthesis typically involves multi-step procedures:

  • Intermediate preparation : The Vilsmeier-Haack reaction is used to synthesize pyrazole-4-carbaldehyde intermediates, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, via formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives under controlled conditions (e.g., POCl₃/DMF system) .
  • Acetic acid moiety introduction : Reaction of the pyrazole intermediate with chloroacetic acid derivatives in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or acetonitrile. This step requires precise pH control and inert atmospheres to avoid side reactions .
  • Purification : Crystallization from DMF/acetic acid mixtures or column chromatography to isolate the final product .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and functional groups (e.g., acetic acid moiety and pyrazole ring) .
  • IR spectroscopy : Identifies key functional groups like carbonyl (C=O) stretching (~1700 cm⁻¹) and N-H bonds in pyrazole rings .
  • X-ray crystallography : Resolves crystal packing and molecular geometry, critical for structure-activity relationship (SAR) studies .
  • Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Temperature control : Lower temperatures (0–5°C) during exothermic steps (e.g., acylation) reduce decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while dichloromethane improves selectivity for nucleophilic substitutions .
  • Catalyst use : Triethylamine or NaHCO₃ as bases improves yields in chloroacetyl chloride coupling reactions .
  • Inert atmospheres : Nitrogen or argon prevents oxidation of sensitive intermediates .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Cross-validation : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments) .
  • Computational modeling : DFT calculations predict NMR chemical shifts or IR vibrational modes to validate experimental data .
  • Dynamic effects analysis : Consider solvent-induced shifts or tautomerism in pyrazole rings, which may alter spectral profiles .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole 3-position to modulate electronic properties and binding affinity .
  • Hybridization : Conjugate with thiazole or triazole moieties to enhance pharmacokinetic properties (e.g., solubility, metabolic stability) .
  • Biological screening : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to prioritize derivatives with low IC₅₀ values .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitutions?

  • Kinetic studies : First-order kinetics observed in reactions with thiols or amines, suggesting a rate-determining step involving nucleophilic attack .
  • Leaving group effects : Chlorine at the pyrazole 5-position enhances electrophilicity, facilitating substitutions at the acetic acid β-carbon .
  • Steric hindrance : Bulky substituents on the pyrazole ring reduce reactivity at adjacent positions, guiding regioselective modifications .

Methodological Applications in Research

Q. How is this compound utilized in medicinal chemistry studies?

  • Enzyme inhibition : Serves as a scaffold for developing COX-2 inhibitors or kinase modulators. Derivatives are tested via in vitro assays using recombinant enzymes .
  • Computational docking : Molecular dynamics simulations predict binding modes with target proteins (e.g., EGFR or VEGFR) to guide synthetic efforts .

Q. What role does this compound play in materials science?

  • Polymer synthesis : Acts as a monomer for conductive polymers due to its planar pyrazole ring and carboxylic acid group, enabling π-π stacking and hydrogen bonding .
  • Coordination chemistry : Forms metal complexes (e.g., Fe²⁺, Cu²⁺) for catalytic applications, characterized by cyclic voltammetry and XRD .

Data Contradiction Analysis

Q. How to address discrepancies in melting points across studies?

  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms .
  • Solvent recrystallization : Test solvents (e.g., ethanol vs. DMF) to isolate stable crystalline forms .

Q. Why do HPLC purity results vary between batches?

  • Degradation analysis : Monitor for hydrolysis of the acetic acid moiety under acidic/basic conditions via stability-indicating assays .
  • Column optimization : Use reverse-phase C18 columns with buffered mobile phases (pH 3–5) to improve peak resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
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2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.